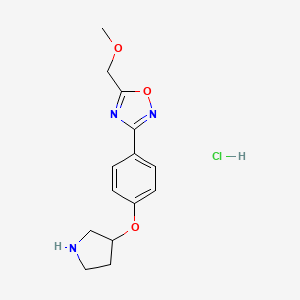

![molecular formula C18H18N4O2 B2882211 1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1105209-06-0](/img/structure/B2882211.png)

1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

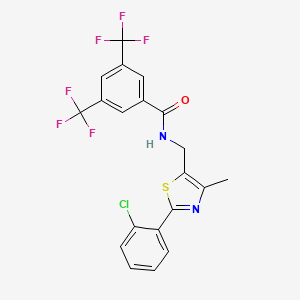

The compound is a complex organic molecule that likely contains a morpholino group, a pyridinyl group, and a benzimidazolyl group . These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized for biological studies . The synthesis often involves reactions like Diels–Alder reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. Unfortunately, without specific information, it’s difficult to provide an accurate analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds often have properties like being crystalline and colorless .

Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

This compound has been found to have significant anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of Aromatic Ketones

The compound can be used in the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .

Pharmaceutical Intermediates

Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates . Thus, synthetic methods for these compounds have gained extensive attention in the last few years .

Transition Metal Catalysis

The compound can be used in transition metal catalysis . The strategy of direct oxidation of Csp3–H provided a powerful and promising method for the transformation of diarylmethane to aromatic ketones .

Water-Involving Oxidation Reactions

The compound provides new insights for water-involving oxidation reactions . Several controlled experiments are operated for the mechanism exploration, indicating that water participates in the oxidation process, and it is the single oxygen source in this transformation .

Anti-Fibrotic Drugs

Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that compounds 12m and 12q might be developed the novel anti-fibrotic drugs .

Mecanismo De Acción

Target of Action

The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate). This leads to the phosphorylation of Akt, a serine/threonine kinase .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity. This results in the prevention of the phosphorylation of Akt, thereby disrupting the PI3K/Akt signaling pathway . This pathway regulates various cellular functions including cell proliferation, growth, and differentiation .

Biochemical Pathways

The PI3K/Akt signaling pathway is the primary biochemical pathway affected by this compound. By inhibiting PI3K, the compound prevents the formation of PIP3 from PIP2, which in turn prevents the phosphorylation of Akt . This disruption can lead to a decrease in cell proliferation and growth, and an increase in cell differentiation .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability and high systemic exposure .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of the PI3K/Akt signaling pathway. This can lead to a decrease in cell proliferation and growth, and an increase in cell differentiation . In the context of cancer cells, this can result in a decrease in tumor growth and potentially the induction of apoptosis .

Direcciones Futuras

Propiedades

IUPAC Name |

1-morpholin-4-yl-2-(2-pyridin-2-ylbenzimidazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-17(21-9-11-24-12-10-21)13-22-16-7-2-1-5-14(16)20-18(22)15-6-3-4-8-19-15/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUZRTCWAXUNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2882137.png)

![Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2882141.png)

![13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2882147.png)

![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2882148.png)

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2882150.png)

![methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2882151.png)